molecular formula C22H18ClFN4O B12053057 6-Amino-4-(2-chloro-6-fluorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(2-chloro-6-fluorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B12053057
M. Wt: 408.9 g/mol
InChI Key: GFLBAOUXRSCWGP-UHFFFAOYSA-N
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Description

6-Amino-4-(2-chloro-6-fluorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 6-Amino-4-(2-chloro-6-fluorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include chlorinated and fluorinated aromatic compounds, amines, and nitriles. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of amino and phenyl groups allows for oxidation reactions, which can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where halogens or other substituents can be introduced using reagents like halogenating agents.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures under specific conditions

Scientific Research Applications

6-Amino-4-(2-chloro-6-fluorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of bonds and interactions, including hydrogen bonding, van der Waals forces, and π-π interactions. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 6-Amino-4-(2-chloro-6-fluorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile include:

  • 6-Amino-3-tert-butyl-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-4-(2-chloro-6-fluorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl (1-piperidinyl)methanone
  • 6-Amino-4-(2-chloro-6-fluorophenyl)-1-phenyl-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Properties

Molecular Formula

C22H18ClFN4O

Molecular Weight

408.9 g/mol

IUPAC Name

6-amino-4-(2-chloro-6-fluorophenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C22H18ClFN4O/c1-2-7-17-20-18(19-15(23)10-6-11-16(19)24)14(12-25)21(26)29-22(20)28(27-17)13-8-4-3-5-9-13/h3-6,8-11,18H,2,7,26H2,1H3

InChI Key

GFLBAOUXRSCWGP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=C(C=CC=C3Cl)F)C4=CC=CC=C4

Origin of Product

United States

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